![molecular formula C20H15F2N3O2S B2996436 4-(3,4-二氟苄基)-6-(3-甲基苄基)异噻唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 2319893-88-2](/img/structure/B2996436.png)
4-(3,4-二氟苄基)-6-(3-甲基苄基)异噻唑并[4,3-d]嘧啶-5,7(4H,6H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和表征
- 微波辅助合成: 该化合物参与了稠合杂环的微波辅助合成,表明了其在高效创建复杂分子结构方面的效用 (Shaaban,2008)。
生物学和抗肿瘤活性
- 抗癌潜力: 该化合物的衍生物已对白血病和肉瘤等各种癌症表现出很强的活性,突出了其在癌症研究和治疗中的潜力 (Machoń 等人,1987)。
- 细胞毒性筛选: 它还用于开发针对各种癌细胞系的细胞毒性筛选化合物,这对于癌症药物发现至关重要 (Mieczkowski 等人,2016)。
抗菌活性
- 抗菌活性: 一些衍生物已显示出抗菌活性,使其成为新型抗生素开发中受关注的对象 (Lahmidi 等人,2019)。
- 抗病毒活性: 该化合物已用于合成具有抗人巨细胞病毒活性的衍生物,这在抗病毒治疗中具有重要意义 (Lewis 等人,1995)。
化学分析和光谱
- 化学发光衍生化: 它用作液相色谱中化学发光衍生化的试剂,在化学分析中很重要 (Ishida 等人,1995)。
超分子化学
- 氢键超分子组装: 该化合物用于合成新型嘧啶衍生物以创建超分子组装,表明其在先进材料科学中的作用 (Fonari 等人,2004)。
除草剂活性
- 除草剂应用: 该化合物的衍生物已被合成并测试其除草剂活性,在农业应用中显示出潜力 (Huazheng,2013)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of this compound is KRAS G12C , a mutant form of the KRAS protein . KRAS is a key player in cellular signaling pathways that regulate cell growth and differentiation. The G12C mutation makes the protein constitutively active, leading to uncontrolled cell proliferation and cancer .
Mode of Action
This compound acts as an inhibitor of the KRAS G12C protein . It binds to the mutant protein, preventing it from interacting with other proteins and signaling molecules. This inhibits the aberrant signaling cascade triggered by the mutant protein, thereby halting uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell growth and survival . By inhibiting KRAS G12C, the compound disrupts this pathway, leading to reduced cell proliferation and potentially inducing cell death .
Result of Action
By inhibiting KRAS G12C, the compound can reduce cell proliferation and potentially induce cell death in cancer cells harboring this mutation . This could lead to a reduction in tumor size and potentially halt the progression of the disease .
属性
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2S/c1-12-3-2-4-13(7-12)10-25-19(26)18-17(11-28-23-18)24(20(25)27)9-14-5-6-15(21)16(22)8-14/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCSLMNLJAFBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。